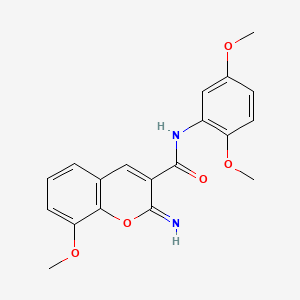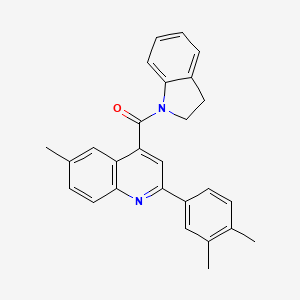
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as celecoxib, which is a selective cyclooxygenase-2 (COX-2) inhibitor.
Scientific Research Applications
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a COX-2 inhibitor for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Furthermore, it has been investigated for its anti-cancer properties, particularly in the treatment of colon, breast, and lung cancers. In addition, N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is based on its ability to selectively inhibit the COX-2 enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide reduces inflammation and pain. Unlike non-selective COX inhibitors, N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells and induces apoptosis (programmed cell death). In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have demonstrated that N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide reduces inflammation and pain in animal models of arthritis and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide in lab experiments is its selectivity for COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. In addition, its well-established synthesis method and availability make it a convenient compound to work with. However, one limitation of using N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is its potential toxicity, which must be taken into account when designing experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide. One area of interest is its potential use in combination therapy for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, there is ongoing research on the development of more selective COX-2 inhibitors based on the structure of N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide. These compounds may have improved efficacy and reduced toxicity compared to current COX-2 inhibitors. Finally, there is interest in the development of new synthesis methods for N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide that are more environmentally friendly and cost-effective.
Conclusion
In conclusion, N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is a chemical compound that has potential applications in various fields, including the pharmaceutical industry and cancer research. Its selective inhibition of COX-2 makes it a useful tool for studying the role of COX-2 in various biological processes. However, its potential toxicity must be taken into account when designing experiments. Ongoing research on N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is focused on its potential use in combination therapy for cancer treatment, its use in the treatment of neurodegenerative diseases, the development of more selective COX-2 inhibitors, and the development of new synthesis methods.
properties
IUPAC Name |
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-13-9-5-4-6-11(13)10-18(16,17)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRUZDBZGOAHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4652052.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B4652055.png)
![N-(3-nitrophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4652062.png)
![1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4652070.png)
![N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4652081.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4652087.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4652092.png)

![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4652101.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4652103.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4652108.png)
![5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4652109.png)
![6-ethoxy-4-[(4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4652117.png)
